molecular formula C10H15ClN4S B3036682 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine CAS No. 400074-29-5

4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine

Cat. No.: B3036682
CAS No.: 400074-29-5
M. Wt: 258.77 g/mol
InChI Key: VLFYBFWYRLEDDT-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include chlorinated pyrimidines, methylating agents, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Industrial methods may also incorporate continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a range of substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-methyl-5-(methylsulfanyl)-6-(1-pyrrolidinyl)-2-pyrimidinamine include other pyrimidine derivatives with different substituents. Examples include:

  • 4-chloro-5-(methylsulfanyl)-2-pyrimidinamine
  • 6-(1-pyrrolidinyl)-2-pyrimidinamine
  • N-methyl-5-(methylsulfanyl)-2-pyrimidinamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives

Properties

IUPAC Name

4-chloro-N-methyl-5-methylsulfanyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S/c1-12-10-13-8(11)7(16-2)9(14-10)15-5-3-4-6-15/h3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFYBFWYRLEDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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